molecular formula C6H6N2O3 B064417 N,4-dihydroxynicotinamide CAS No. 185949-07-9

N,4-dihydroxynicotinamide

Cat. No. B064417
M. Wt: 154.12 g/mol
InChI Key: LPFMDJRUVDNRRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,4-dihydroxynicotinamide (DHNA) is a molecule that has recently gained attention in the scientific community due to its potential therapeutic applications. DHNA is a derivative of niacin, also known as vitamin B3, and has been found to have various biochemical and physiological effects.

Mechanism Of Action

DHNA has been found to regulate various signaling pathways such as the NF-κB and Nrf2 pathways. DHNA has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell growth. DHNA has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense and cell survival.

Biochemical And Physiological Effects

DHNA has been found to have various biochemical and physiological effects such as antioxidant activity, anti-inflammatory activity, and neuroprotective activity. DHNA has been shown to scavenge free radicals and protect cells from oxidative stress. DHNA has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation. DHNA has also been found to protect neurons from oxidative stress and prevent neuronal death.

Advantages And Limitations For Lab Experiments

DHNA has various advantages for lab experiments such as its stability and purity. DHNA can be easily synthesized and purified, making it a cost-effective and reliable compound for research. However, DHNA has some limitations such as its solubility in water, which can make it difficult to administer in experiments.

Future Directions

There are various future directions for DHNA research such as its potential use as a therapeutic agent for various diseases. DHNA can be further studied for its anti-cancer, anti-inflammatory, and neuroprotective effects. DHNA can also be studied for its potential use in combination therapy with other drugs. Further research can also be done on the mechanism of action of DHNA and its interaction with other signaling pathways.
Conclusion:
In conclusion, DHNA is a promising molecule with potential therapeutic applications in various fields of research. DHNA has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a potential therapeutic agent for various diseases. DHNA can be easily synthesized and purified, making it a reliable compound for research. Further research can be done on DHNA to explore its full potential as a therapeutic agent.

Synthesis Methods

DHNA can be synthesized through the reaction of niacin with nitrous acid. The reaction results in the formation of DHNA, which can be further purified through various methods such as column chromatography. The purity of DHNA is crucial for its use in scientific research.

Scientific Research Applications

DHNA has been found to have potential therapeutic applications in various fields of research such as cancer, inflammation, and neurodegenerative diseases. DHNA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Inflammation is a key factor in various diseases such as arthritis and cardiovascular diseases. DHNA has been found to have anti-inflammatory effects, making it a potential therapeutic agent for these diseases. DHNA has also been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

185949-07-9

Product Name

N,4-dihydroxynicotinamide

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

N-hydroxy-4-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C6H6N2O3/c9-5-1-2-7-3-4(5)6(10)8-11/h1-3,11H,(H,7,9)(H,8,10)

InChI Key

LPFMDJRUVDNRRX-UHFFFAOYSA-N

Isomeric SMILES

C1=CN=CC(=C1O)C(=O)NO

SMILES

C1=CNC=C(C1=O)C(=O)NO

Canonical SMILES

C1=CN=CC(=C1O)C(=O)NO

synonyms

3-Pyridinecarboxamide,N,4-dihydroxy-(9CI)

Origin of Product

United States

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